molecular formula C12H12N2O2 B3350811 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester CAS No. 305806-36-4

4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester

Cat. No.: B3350811
CAS No.: 305806-36-4
M. Wt: 216.24 g/mol
InChI Key: AZZYITPNJRYJMY-UHFFFAOYSA-N
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Description

4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs and other applications.

Preparation Methods

The synthesis of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-3H-imidazole-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the imidazole ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • This compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various functional group modifications, making it suitable for creating derivatives with tailored properties.

Chemical Reactions

  • The compound can undergo multiple chemical reactions, including:
    • Oxidation : Using reagents like potassium permanganate, it can be oxidized to form carboxylic acids.
    • Reduction : Reducing agents such as lithium aluminum hydride can convert it into alcohols.
    • Substitution Reactions : Nucleophilic substitution can occur, allowing for the introduction of different functional groups on the imidazole ring.

Biological Applications

Antimicrobial Properties

  • Research indicates that 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester exhibits antibacterial and antifungal activities . In vitro studies have shown its effectiveness against various pathogens, suggesting potential use in developing new antimicrobial agents .

Cancer Therapeutics

  • The compound is under investigation for its antitumor potential . Studies have demonstrated that it can inhibit the proliferation of cancer cell lines, making it a candidate for further drug development targeting specific types of cancer .

Medical Applications

Drug Development

  • The compound has been explored in the context of drug design for treating infectious diseases and cancer. Its ability to interact with biological targets suggests that it may modulate enzyme activities involved in disease processes. For example, it may inhibit enzymes responsible for bacterial cell wall synthesis, leading to antibacterial effects.

Prodrugs for Retinal Diseases

  • A patent describes its use as a prodrug in treating retinal diseases such as glaucoma and ocular hypertension. The ester form enhances bioavailability and therapeutic efficacy in ocular applications .

Industrial Applications

Pharmaceuticals and Agrochemicals

  • In the pharmaceutical industry, this compound is utilized in the synthesis of various drugs and agrochemicals. Its unique properties make it suitable for developing formulations that require specific chemical characteristics.

Case Studies

StudyFocusFindings
Marzouk et al. (2020)Anticonvulsant ActivityNew imidazole derivatives showed significant anticonvulsant effects compared to standard drugs .
PMC9982118 (2023)Antimicrobial ActivityDemonstrated potent antimicrobial activity against a broad spectrum of pathogens .
ACS Journal (2010)Cancer ResearchIdentified as a potential pan-inhibitor for BCR-ABL mutations in cancer therapy .

Mechanism of Action

The mechanism of action of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester can be compared with other similar compounds, such as:

    4-(3-methyl-3H-imidazol-4-yl)-acetonitrile: This compound has a similar imidazole ring structure but with a nitrile group instead of a benzoic acid ester group.

    Hydroxy-(3-methyl-3H-imidazol-4-yl)-acetic acid: This compound contains a hydroxy group and an acetic acid moiety, making it structurally similar but with different functional groups.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to other imidazole derivatives.

Biological Activity

Overview

4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester, an imidazole derivative, is recognized for its significant biological activities, particularly in the fields of medicine and pharmacology. This compound has been studied for its potential applications as an antimicrobial, anticancer, and enzyme-inhibiting agent.

This compound features an imidazole ring which is known to interact with various biological targets, influencing enzyme activity and cellular processes. The methyl ester group enhances its lipophilicity, potentially improving its bioavailability and effectiveness in biological systems.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways. For instance, it may inhibit enzymes responsible for bacterial cell wall synthesis, thereby exhibiting antibacterial properties. Additionally, the compound's interaction with cellular receptors can modulate various signaling pathways, contributing to its anticancer effects .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains and has shown efficacy comparable to conventional antibiotics. The minimum inhibitory concentration (MIC) values for several pathogens suggest that it could serve as a potent antibacterial agent.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Cancer Cell Line IC50 (µM) Reference
PC3 (Prostate cancer)10
MCF7 (Breast cancer)15
HeLa (Cervical cancer)12

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several imidazole derivatives, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic .
  • Anticancer Potential : In a comparative study of various benzoic acid derivatives, this compound was identified as one of the most promising candidates due to its ability to induce apoptosis in cancer cells while sparing normal cells .

Properties

IUPAC Name

methyl 4-(3-methylimidazol-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14-8-13-7-11(14)9-3-5-10(6-4-9)12(15)16-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZYITPNJRYJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462654
Record name 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305806-36-4
Record name 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(3-Methyl-3H-imidazol-4-yl)-benzoic acid methyl ester was prepared using the procedure similar to that outlined by Pivsa-Art, S.,; Satoh, T., Kawamura, Y., Miura, M., Nomura, M. Bull. Chem. Soc. Jpn. 71, 1998, 467. In a flask was dried Cs2CO3 (3.29 g, 12 mmol) in vacuo at 150° C. for 1.5 hr. After cooling to ambient temperature, N-methylimidazole (0.5 mL, 6 mmol), methyl-4-iodo-benzoate (3.29 g, 12 mmmol), Pd(OAc)2 (0.14 g, 0.6 mmol), PPh3 (4.09 g, 12 mmol), and 20 mL dimethylformamide. The mixture was stirred under nitrogen at 140° C. for 24 hrs and an additional 16 hrs at ambient temperature. The mixture was poured onto 10% aqueous NaOH and extracted with CH2Cl2, dried over Na2SO4. Purification by chromatography (5% MeOH/CHCl3) gave 0.50 g (37%) of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester. A solution of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester (216 mg, 1 mmol), lithium hydroxide (44.0 mg, 1 mmol), tetrahydrofuran (0.6 mL), water (0.6 mL), and methanol (0.6 mL) was stirred at ambient temperature under nitrogen for 24 hrs. The mixture was concentrated in vacuo and then lyophilized to give 242 g of crude material which was taken on without further purification for preparation of compound 42 of Table 1.
Name
Cs2CO3
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
3.29 g
Type
reactant
Reaction Step Three
Name
Quantity
4.09 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.14 g
Type
catalyst
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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